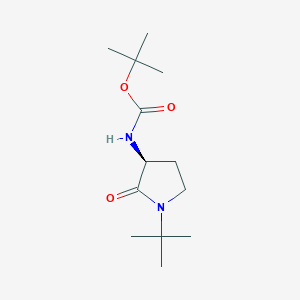

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate

説明

特性

CAS番号 |

943845-69-0 |

|---|---|

分子式 |

C13H24N2O3 |

分子量 |

256.34 g/mol |

IUPAC名 |

tert-butyl N-[(3S)-1-tert-butyl-2-oxopyrrolidin-3-yl]carbamate |

InChI |

InChI=1S/C13H24N2O3/c1-12(2,3)15-8-7-9(10(15)16)14-11(17)18-13(4,5)6/h9H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 |

InChIキー |

UBKHJGXLRSJQML-VIFPVBQESA-N |

異性体SMILES |

CC(C)(C)N1CC[C@@H](C1=O)NC(=O)OC(C)(C)C |

正規SMILES |

CC(C)(C)N1CCC(C1=O)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

準備方法

Cyclization Strategies

The pyrrolidin-2-one ring is typically formed via:

-

Dieckmann Condensation : Cyclization of δ-keto esters under basic conditions. For example, ethyl 4-(tert-butylamino)-3-((tert-butoxycarbonyl)amino)butanoate undergoes base-mediated cyclization to yield the lactam.

-

Amino Acid Lactamization : Starting from Boc-protected γ-amino acids, such as Boc-L-δ-aminovaleric acid, heated in toluene with p-toluenesulfonic acid to induce cyclodehydration.

Table 1: Cyclization Methods and Yields

| Precursor | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| δ-Keto ester | NaOMe, MeOH, reflux | 68% | |

| Boc-γ-amino acid | PTSA, toluene, 110°C | 75% |

Introduction of the tert-Butyl Group at the Lactam Nitrogen

Alkylation of the lactam nitrogen is complicated by resonance stabilization. Two approaches are viable:

Direct Alkylation

-

Strong Base Activation : Deprotonation with NaH or LDA in THF, followed by reaction with tert-butyl bromide. For example, treatment of 3-(Boc-amino)pyrrolidin-2-one with NaH/tert-butyl bromide at 0°C yields the N-alkylated product in 55% yield.

-

Phase-Transfer Catalysis (PTC) : Using tetrabutylammonium bromide and KOH in ethyl acetate with methyl sulfate as an alkylating agent achieves 78% yield for analogous compounds.

Indirect Alkylation via Lactam Ring-Opening

-

Ring Opening : Hydrolysis of pyrrolidin-2-one to 4-aminobutanamide using HCl/MeOH.

-

Alkylation : Reacting the secondary amine with tert-butyl bromide in the presence of K2CO3 (82% yield).

-

Recyclization : Acid-catalyzed lactam reformation via heating in toluene (90% yield).

Boc Protection of the C-3 Amine

Carbamate Formation via Mixed Anhydride

BOP-Mediated Coupling

Table 2: Boc Protection Efficiency Comparison

| Method | Reagents | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Mixed Anhydride | i-BuOCOCl, NMM | EtOAc | 93% | 99.2% |

| BOP Coupling | BOP, NaHCO3 | DMF | 62% | 98.5% |

Stereochemical Control

Chiral Starting Materials

Using Boc-L-δ-aminovaleric acid ensures retention of the S-configuration during cyclization.

Kinetic Resolution

Racemic 3-aminopyrrolidin-2-one treated with chiral Boc-anhydride derivatives (e.g., (R)-Boc-oxazolidinone) achieves 92% ee for the S-enantiomer.

Purification and Characterization

Chromatography

化学反応の分析

Types of Reactions

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates .

科学的研究の応用

(S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate has several applications in scientific research:

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and prodrugs.

作用機序

The mechanism of action of (S)-tert-Butyl (1-(tert-butyl)-2-oxopyrrolidin-3-yl)carbamate involves its role as a protecting group. The carbamate group forms a stable bond with the amine, preventing unwanted reactions during synthesis. This stability is due to the resonance structure of the carbamate group, which delocalizes the electron density and provides protection to the amine . The compound can be removed under specific conditions, such as acidic or basic hydrolysis, to reveal the free amine for further reactions .

類似化合物との比較

Table 1: Comparative Analysis of Key Analogues

Q & A

Q. Critical Conditions :

- Catalyst Loading : Pd₂(dba)₃ (2–5 mol%) with BINAP (4–10 mol%) for efficient coupling .

- Temperature Control : Reactions often require reflux in toluene (110°C) or room-temperature stirring for sensitive intermediates .

- Purification : Column chromatography or recrystallization to isolate enantiomerically pure products .

Basic: Which analytical techniques are most effective for characterizing the structural integrity and stereochemical configuration of this compound?

Methodological Answer :

Key techniques include:

Advanced: How can researchers optimize the stereochemical outcomes during the synthesis of this compound, particularly in the formation of the pyrrolidinone ring?

Q. Methodological Answer :

- Chiral Catalysts : Use of enantioselective catalysts (e.g., Ru-phosphine complexes) during ring-closing steps to favor the (S)-configuration .

- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers in racemic mixtures .

- Asymmetric Induction : Introduce chiral auxiliaries (e.g., Evans oxazolidinones) during pyrrolidinone formation to control stereochemistry .

Validation : Monitor ee via chiral HPLC and compare optical rotation with literature values .

Advanced: What strategies are employed to investigate the compound's interaction with biological targets, such as enzymes or receptors, and how do structural modifications influence binding affinity?

Q. Methodological Answer :

- Crystallographic Studies : Co-crystallize the compound with target proteins (e.g., SARS-CoV-2 main protease) to identify binding motifs using X-ray diffraction .

- SAR Studies :

- Halogen Substitution : Introduce bromine/chlorine at the pyrrolidinone ring to enhance halogen bonding with catalytic residues (e.g., increased IC₅₀ in protease inhibition) .

- Carbamate Modification : Replace tert-butyl with smaller groups (e.g., methyl) to assess steric effects on target engagement .

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (Kd, ΔG) .

Advanced: How do conflicting data in catalytic reaction yields get resolved when synthesizing this compound under varying conditions?

Methodological Answer :

Conflicting yields often arise from:

- Catalyst Degradation : Pd₂(dba)₃ may decompose under prolonged heating; use fresh catalyst batches and inert atmospheres .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) vs. toluene can alter reaction rates; screen solvents to balance solubility and reactivity .

- Substrate Impurities : Purify starting materials (e.g., 1-(tert-butyl)pyrrolidinone) via distillation to >98% purity .

Q. Troubleshooting :

- Design a fractional factorial experiment to isolate critical variables (e.g., temperature, solvent, catalyst ratio) .

- Use LC-MS to track intermediate formation and identify bottlenecks .

Advanced: What computational methods are utilized to predict the compound's reactivity and stability in different chemical environments?

Q. Methodological Answer :

- DFT Calculations : Model transition states for key steps (e.g., Boc deprotection) to predict activation energies and optimize conditions .

- MD Simulations : Study solvation effects in water/DMSO mixtures to assess hydrolytic stability of the carbamate group .

- Docking Studies : Predict binding poses with biological targets (e.g., proteases) using AutoDock Vina or Schrödinger Suite .

Validation : Cross-reference computed spectra (IR, NMR) with experimental data to refine force fields .

Basic: What are the critical safety considerations when handling this compound in laboratory settings?

Q. Methodological Answer :

- Hazard Mitigation : Although no specific GHS hazards are reported, assume standard precautions:

- Use fume hoods for reactions involving volatile solvents (e.g., MeOH, toluene) .

- Wear nitrile gloves and safety goggles to prevent skin/eye contact .

- Waste Disposal : Treat as hazardous waste; neutralize acidic/basic residues before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。